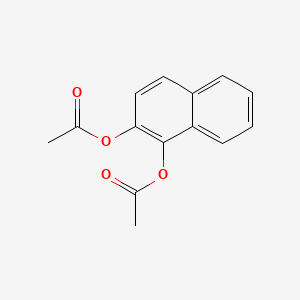
N~1~-(4-Methylphenyl)naphthalene-1,8-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(p-Tolyl)naphthalene-1,8-diamine is an organic compound that belongs to the class of aromatic amines It is a derivative of naphthalene, where the amino groups are positioned at the 1 and 8 positions, and a p-tolyl group is attached to one of the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N1-(p-Tolyl)naphthalene-1,8-diamine can be synthesized through several methods. One common approach involves the reduction of 1,8-dinitronaphthalene, which is obtained by nitration of 1-nitronaphthalene. The reduction process typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 1,8-diaminonaphthalene with p-tolyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of N1-(p-Tolyl)naphthalene-1,8-diamine often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N1-(p-Tolyl)naphthalene-1,8-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
N1-(p-Tolyl)naphthalene-1,8-diamine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents.
Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.
Agrochemicals: The compound is used in the production of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of N1-(p-Tolyl)naphthalene-1,8-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, which can affect the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Diaminonaphthalene: A closely related compound with similar structural features but without the p-tolyl group.
1-Naphthylamine: Another aromatic amine with a single amino group attached to the naphthalene ring.
1,8-bis(dimethylamino)naphthalene: A derivative with dimethylamino groups instead of amino groups.
Uniqueness
N1-(p-Tolyl)naphthalene-1,8-diamine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its applicability in specific research and industrial contexts compared to its analogs .
Propriétés
Numéro CAS |
89202-44-8 |
|---|---|
Formule moléculaire |
C17H16N2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
1-N-(4-methylphenyl)naphthalene-1,8-diamine |
InChI |
InChI=1S/C17H16N2/c1-12-8-10-14(11-9-12)19-16-7-3-5-13-4-2-6-15(18)17(13)16/h2-11,19H,18H2,1H3 |
Clé InChI |
LCZLPSGQMDDVLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11867032.png)

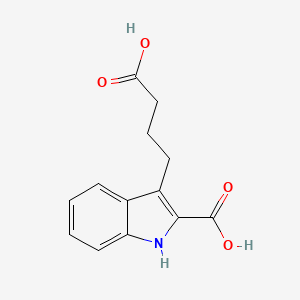
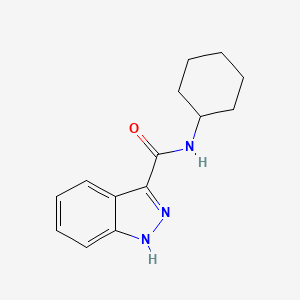
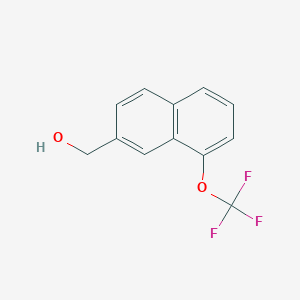
![Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11867065.png)
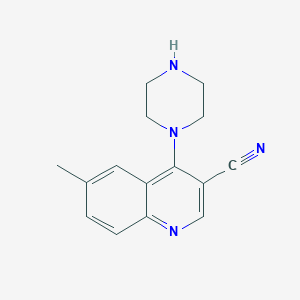


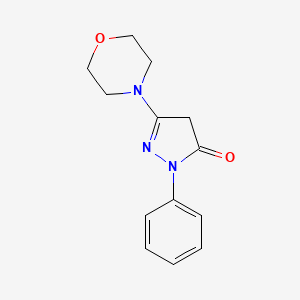
![7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11867111.png)

